7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one
Overview
Description
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its fused ring structure, which includes a pyridine ring fused to an indole moiety. The presence of the dimethyl groups at the 7th position and the carbonyl group at the 9th position contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine, under acidic or basic conditions. This cyclization step forms the core pyridoindole structure. Subsequent steps may involve oxidation or reduction reactions to introduce the carbonyl group at the 9th position and to achieve the desired oxidation state of the compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These methods are scaled up to accommodate larger quantities and may include continuous flow reactions, use of industrial catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar fused ring structure but differs in the specific rings and functional groups present.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another compound with a fused ring structure, but with different substituents and oxidation states.
Uniqueness
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-13(2)6-9-11(10(16)7-13)12-8(15-9)4-3-5-14-12/h3-5,15H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXGNVKOSHWPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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